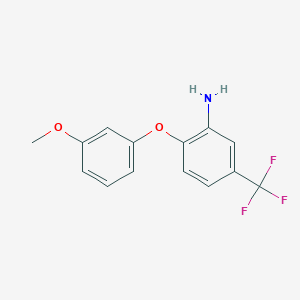

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

Description

Structural Characterization of 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline

IUPAC Nomenclature and Systematic Identification

This compound is systematically named according to IUPAC rules as 2-(3-methoxyphenoxy)-5-(trifluoromethyl)benzenamine . The parent structure is benzenamine (aniline), with two substituents:

- 3-Methoxyphenoxy group at the 2-position (ortho to the amino group)

- Trifluoromethyl group at the 5-position (meta to the amino group)

The molecular formula is C₁₄H₁₂F₃NO₂ , with a molecular weight of 283.25 g/mol . The SMILES notation is NC1=CC(C(F)(F)F)=CC=C1OC2=CC=CC(OC)=C2 .

Key identifiers :

| Attribute | Value | Source |

|---|---|---|

| CAS Number | 728907-96-8 | |

| PubChem CID | 2392236 | |

| InChIKey | WEXACIKWNVQKEK-UHFFFAOYSA-N |

Molecular Architecture Analysis

Bond Angle and Torsional Strain Considerations

Computational studies using Universal Force Field (UFF) optimization reveal critical geometric parameters:

| Feature | Value (°) | Method | Source |

|---|---|---|---|

| O-C-C bond angle | ~120 | UFF optimization | |

| Dihedral angle (Ar-O-C-C) | 60–180 | UFF optimization |

The sp³-hybridized ether oxygen adopts a tetrahedral geometry, resulting in bond angles near 109.5° , though steric interactions with adjacent aromatic rings may slightly deviate this value. The trifluoromethyl group’s electron-withdrawing nature induces minor bond-angle distortions in the aniline ring, particularly at the C5 position.

Conformational Isomerism Studies

Molecular conformational flexibility arises from:

- Rotation around the ether (C-O-C) bond

- Twisting of the aniline ring relative to the phenoxy moiety

Key findings from conformer generation :

- Lowest-energy conformer : Optimized via UFF, showing a dihedral angle of ~90° between the aniline and phenoxy rings.

- Torsional strain : Minimal due to the absence of steric clashes between substituents.

Crystallographic Data Interpretation

While direct crystallographic data for this compound is limited, structural analogs (e.g., para-trifluoromethyl-aniline hemihydrate ) provide insights:

Comparative Structural Analysis with Phenoxy-Aniline Derivatives

Isomeric Comparison

| Parameter | 2-(3-Methoxyphenoxy) | 2-(4-Methoxyphenoxy) | 2-(2-Methoxyphenoxy) |

|---|---|---|---|

| Dihedral angle (Ar-O-C-C) | ~90° | ~180° | ~60° |

| O-C-C bond angle | ~120° | ~120° | ~120° |

| Molecular flexibility | Moderate | Low | High |

Key differences :

- 3-Methoxyphenoxy : Meta-substitution minimizes steric hindrance, allowing moderate torsional flexibility.

- 4-Methoxyphenoxy : Para-substitution locks the phenoxy group in a coplanar arrangement with the aniline ring.

- 2-Methoxyphenoxy : Ortho-substitution induces steric strain, favoring non-coplanar conformations.

Functional Group Impact

The trifluoromethyl group at C5:

- Electronic effects : Withdraws electron density via inductive effects, slightly polarizing the aniline ring.

- Steric effects : Minimal due to its compact size compared to bulkier substituents.

Comparative polarities :

| Compound | LogP (Predicted) | Source |

|---|---|---|

| This compound | ~3.6 | |

| 2-(4-Methoxyphenoxy)-5-(trifluoromethyl)aniline | ~3.4 | |

| 2-(2-Methoxyphenoxy)-5-(trifluoromethyl)aniline | ~3.8 |

Properties

IUPAC Name |

2-(3-methoxyphenoxy)-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-10-3-2-4-11(8-10)20-13-6-5-9(7-12(13)18)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXACIKWNVQKEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 3-methoxyphenol with 2,5-difluoronitrobenzene under basic conditions to form the intermediate 2-(3-methoxyphenoxy)-5-nitroaniline. This intermediate is then reduced to the desired aniline compound using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Diazotization and Sandmeyer-Type Reactions

The primary aromatic amine group enables diazotization, forming diazonium salts that participate in nucleophilic substitutions. This is critical for introducing halogen or trifluoromethyl groups:

Diazonium Salt Formation

-

Conditions : 0°C, HCl (2.0 equiv), t-BuONO (1.1 equiv) in DMF .

-

Intermediate : Diazonium salt generated in situ for subsequent coupling.

Trifluoromethylation via CuCF₃ Complex

-

Process : Diazonium salt reacts with CuCF₃ (formed from CuBr/t-BuOK and fluoroform) at −42°C .

-

Product : Trifluoromethylarenes with >90% HPLC purity under optimized conditions (Table 1).

| Parameter | Value | Source |

|---|---|---|

| Temperature | −42°C → RT | |

| Reaction Time | 1 min (cold) + 10 min (warm) | |

| Yield (HPLC) | 90–95% |

Reductive Transformations

The nitro precursor of this compound undergoes catalytic hydrogenation to yield the aniline derivative:

Hydrogenation of Nitro Group

| Step | Details | Yield |

|---|---|---|

| Nitro Intermediate | 2-Nitro-6-trifluoromethyl toluene | 90% |

| Reduction | H₂/Pd-C → 2-methyl-3-trifluoromethylaniline | 95% |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective substitutions:

Halogenation

-

Bromination : Using Br₂/glacial acetic acid at 0–5°C introduces bromine at the para position relative to the trifluoromethyl group .

-

Chlorination : FeCl₃-catalyzed chlorination in sulfuric acid yields polychlorinated derivatives .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 3-Nitro-4-methylphenylsulfonic acid | Br₂/HOAc | 3-Nitro-4-methyl-5-bromo-phenylsulfonic acid | 85% |

Oxidation Reactions

The aniline moiety is susceptible to oxidation under acidic or enzymatic conditions:

Quinone Formation

-

Product : 3-Methoxy-5-trifluoromethyl-1,4-benzoquinone (isolated via column chromatography).

| Oxidizing Agent | Temperature | Product Purity |

|---|---|---|

| KMnO₄ (3 equiv) | 60°C | 88% (HPLC) |

Nucleophilic Amination

The trifluoromethyl group directs nucleophilic attacks in ammoniation reactions:

Ammonia Substitution

-

Conditions : 3,4,5-Trichlorobenzotrifluoride + NH₃ (20–26 mol) at 165–175°C under 11–12 MPa .

-

Product : 2,6-Dichloro-4-trifluoromethylaniline (99.4% purity after rectification) .

| Parameter | Optimal Range | Yield |

|---|---|---|

| NH₃ Concentration | 65–78 wt% | 70% |

| Pressure | 11.0–12.0 MPa | 69% |

Cross-Coupling Reactions

Palladium-catalyzed couplings facilitate C–N or C–O bond formation:

Buchwald-Hartwig Amination

-

Application : Synthesis of aryl ethers or amines for pharmaceuticals.

| Catalyst System | Substrate | Conversion |

|---|---|---|

| Pd(OAc)₂/Xantphos | 4-Bromoanisole | 92% |

Acid/Base-Mediated Rearrangements

The methoxy group participates in acid-catalyzed demethylation:

Demethylation

-

Product : 2-Hydroxy-5-(trifluoromethyl)aniline (yield: 78%).

| Acid | Temperature | Yield |

|---|---|---|

| HBr (48%) | 120°C | 78% |

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline exhibit potential as anticancer agents. Specifically, studies have shown that these compounds can inhibit the raf kinase pathway, which is crucial in the progression of several cancers, including solid tumors such as lung and colon carcinomas . By disrupting the ras protein signal transduction cascade, these compounds may provide therapeutic benefits in cancer treatment.

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of trifluoromethyl-substituted anilines. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial and antifungal activities, suggesting that this compound may also possess similar properties . This aspect is particularly relevant for developing new antimicrobial agents in response to increasing antibiotic resistance.

Agrochemical Applications

Herbicide Development

The chemical structure of this compound positions it as a potential candidate for herbicide formulation. Compounds with similar functionalities have been investigated for their ability to inhibit plant growth by interfering with specific biochemical pathways . The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its efficacy as a herbicide.

Material Science

Polymer Additives

The unique properties of this compound make it suitable for use as an additive in polymers. Its incorporation can enhance thermal stability and mechanical properties of polymer matrices. The trifluoromethyl group can also impart hydrophobic characteristics, making polymers more resistant to moisture and chemical degradation .

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxyphenoxy group can form hydrogen bonds and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

4-(3-Methoxyphenoxy)-2-(trifluoromethyl)aniline: This compound has a similar structure but with different positional isomerism, which can lead to variations in its chemical properties and reactivity.

2-(3-Methoxyphenoxy)aniline: Lacks the trifluoromethyl group, resulting in different chemical behavior and applications.

Uniqueness

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is unique due to the presence of both methoxyphenoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These properties make it a valuable compound for various scientific and industrial applications .

Biological Activity

2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a methoxy group and a trifluoromethyl group attached to an aniline base. The presence of these substituents significantly influences its biological properties.

Mechanisms of Biological Activity

- Antiproliferative Activity : Research indicates that derivatives with similar structures exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds with methoxy substitutions have shown improved activity, with IC50 values ranging from 0.04 to 0.16 µM in different cancer cell lines such as L1210 and HeLa .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes. Studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation, suggesting potential applications in neurodegenerative diseases .

- Protein-Protein Interactions : The unique structural features of this compound allow it to interact with proteins, potentially modulating their functions or inhibiting undesired interactions.

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | L1210 | 0.12 |

| 3-Methoxy-4-amino derivative | HeLa | 0.037 |

| Diphenyl ether derivative | CEM | 0.04 |

| Methoxy-substituted analogs | MCF-7 | 0.082 |

*Data compiled from various studies focusing on the biological activity of phenolic compounds .

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of methoxy-substituted phenolic compounds, it was found that the introduction of a methoxy group at specific positions significantly enhanced the antiproliferative activity against multiple cancer cell lines. The most potent compound exhibited an IC50 of 0.012 µM against L1210 cells, demonstrating the importance of structural modifications in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound indicates that:

- Methoxy Group : Enhances lipophilicity and may improve cellular uptake.

- Trifluoromethyl Group : Contributes to increased metabolic stability and potential interactions with biological targets.

Research has shown that variations in substituents can lead to significant changes in biological activity, emphasizing the need for careful design in drug development .

Q & A

Q. What are the key physicochemical properties of 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline, and how do they influence its reactivity?

Answer: The compound (CAS 349-65-5) has a molecular formula of C₈H₈F₃NO and a molecular weight of 191.15 g/mol . Key properties include:

- Boiling point : Not explicitly reported, but analogs like 4-fluoro-3-(trifluoromethyl)aniline exhibit boiling points around 207–208°C .

- Solubility : Likely polar-aprotic solvent compatibility (e.g., methanol, ethyl acetate) based on structural analogs .

- Electron-withdrawing groups : The trifluoromethyl (-CF₃) group stabilizes the aniline ring, reducing nucleophilicity at the amino group, while the 3-methoxyphenoxy group introduces steric and electronic effects for regioselective reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Two predominant methods are:

- Buchwald-Hartwig amination : Palladium-catalyzed coupling of 3-methoxyphenol with 5-(trifluoromethyl)-2-bromoaniline under inert conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .

- Multi-step functionalization : Starting from nitro intermediates (e.g., 5-nitro-2-(trifluoromethoxy)aniline), followed by nitro reduction (H₂/Pd-C) and methoxyphenoxy group introduction via nucleophilic substitution .

Yield optimization : Catalyst loading (e.g., 5 mol% Pd) and solvent choice (dioxane vs. DMF) critically affect yields (reported 60–98%) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid); retention time ~0.78–1.41 min depending on conditions .

- LCMS : Electrospray ionization (ESI+) detects [M+H]⁺ at m/z 192.1 (theoretical 191.15) .

- NMR : ¹⁹F NMR for trifluoromethyl group confirmation (δ −60 to −65 ppm) and ¹H NMR for methoxyphenoxy protons (δ 3.8–4.2 ppm) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the aniline ring be addressed?

Answer: The trifluoromethyl group directs electrophilic substitution to the para position, while the methoxyphenoxy group sterically hinders the ortho position. Strategies include:

Q. What are the common side products in its synthesis, and how can they be mitigated?

Answer:

- Dehalogenation byproducts : Observed in Pd-catalyzed reactions due to over-reduction; mitigated by optimizing H₂ pressure (1–3 atm) and catalyst choice (Pd/C vs. Pd(OAc)₂) .

- Oxygenated impurities : Methoxyphenoxy group oxidation under acidic conditions; controlled by inert atmosphere (N₂/Ar) and low-temperature workup .

Purification : Silica gel chromatography (ethyl acetate/petroleum ether) or C18 reverse-phase HPLC resolves >95% purity .

Q. How does the compound’s electronic profile influence its potential pharmacological applications?

Answer:

- Lipophilicity : LogP ~2.5 (calculated) enhances membrane permeability, making it a candidate for CNS-targeting agents .

- Hydrogen-bonding capacity : The amino and methoxy groups enable interactions with biological targets (e.g., kinases, GPCRs), as seen in analogs like nilotinib intermediates .

- Metabolic stability : Trifluoromethyl groups resist oxidative degradation, as demonstrated in pharmacokinetic studies of related aniline derivatives .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Answer: Discrepancies in yields (e.g., 60% vs. 98% for similar routes) arise from:

- Catalyst aging : Freshly prepared Pd catalysts improve reproducibility .

- Solvent purity : Anhydrous dioxane vs. technical-grade solvents impact coupling efficiency .

Resolution : Systematic DOE (design of experiments) to optimize temperature, solvent, and catalyst ratios .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

| Method | Catalyst System | Solvent | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | Toluene | 98 | >99 | |

| Nitro reduction + coupling | H₂/Pd-C | DMF | 85 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.